molecular formula C7H7Br2N B6251211 3,6-dibromo-2-ethylpyridine CAS No. 1256789-82-8

3,6-dibromo-2-ethylpyridine

Cat. No. B6251211
CAS RN: 1256789-82-8
M. Wt: 264.9
InChI Key:
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Description

3,6-dibromo-2-ethylpyridine (3,6-DBEP) is a brominated heterocyclic compound with a wide range of applications in the scientific and industrial fields. It is a colorless solid that is soluble in water and organic solvents. 3,6-DBEP has been used in a variety of research applications, such as in organic synthesis, as a catalyst, and as a reagent in biochemical assays. It is also used as a flame retardant in plastics, rubber, and textiles.

Scientific Research Applications

3,6-dibromo-2-ethylpyridine has been used in a variety of scientific research applications. It has been used as a catalyst in the synthesis of benzofurans, as a reagent in the synthesis of pyridines, and as a reagent in the synthesis of coumarins. This compound has also been used in the synthesis of pyridine derivatives, such as 2-ethylpyridine, 3-ethylpyridine, and 4-ethylpyridine. It has also been used in the synthesis of heterocyclic compounds, such as thiophenes, furans, and pyrroles.

Mechanism of Action

The mechanism of action of 3,6-dibromo-2-ethylpyridine is not well understood. It is believed that the brominated heterocyclic compound reacts with certain enzymes in the body, which results in the production of reactive oxygen species (ROS). These ROS can cause oxidative damage to cells, which can lead to a variety of health effects.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. It has also been shown to inhibit the activity of glutathione S-transferase, an enzyme involved in the detoxification of xenobiotics. In addition, this compound has been shown to induce oxidative stress and DNA damage in vitro.

Advantages and Limitations for Lab Experiments

The use of 3,6-dibromo-2-ethylpyridine in laboratory experiments has a number of advantages and limitations. One advantage is that it is relatively easy to synthesize and is relatively stable in solution. Additionally, it is relatively non-toxic, which makes it a good choice for laboratory experiments. However, this compound is not as stable as some other brominated compounds, and it can be degraded by light and heat. Additionally, it can react with other compounds, which can lead to unwanted side reactions.

Future Directions

There are a number of potential future directions for the use of 3,6-dibromo-2-ethylpyridine. One potential application is in the development of new flame retardants for plastics, rubber, and textiles. Additionally, this compound could be used as a reagent in the synthesis of other heterocyclic compounds, such as thiophenes, furans, and pyrroles. Additionally, it could be used in the development of new drugs, as it has been shown to inhibit the activity of certain enzymes involved in drug metabolism. Finally, this compound could be used as a reagent in the synthesis of other pyridine derivatives, such as 2-ethylpyridine, 3-ethylpyridine, and 4-ethylpyridine.

Synthesis Methods

3,6-dibromo-2-ethylpyridine can be synthesized from 3-bromo-2-ethylpyridine and bromine, in a two-step reaction. The first step involves the reaction of 3-bromo-2-ethylpyridine with bromine in aqueous acetic acid. This reaction produces this compound and 3-bromo-2-ethylpyridine hydrobromide. The second step involves the hydrolysis of 3-bromo-2-ethylpyridine hydrobromide, which produces this compound.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3,6-dibromo-2-ethylpyridine involves the bromination of 2-ethylpyridine at the 3 and 6 positions.", "Starting Materials": [ "2-ethylpyridine", "Bromine", "Acetic acid", "Hydrogen peroxide" ], "Reaction": [ "Step 1: Dissolve 2-ethylpyridine in acetic acid.", "Step 2: Add bromine dropwise to the solution while stirring at room temperature.", "Step 3: Allow the reaction to proceed for 24 hours.", "Step 4: Add hydrogen peroxide to the reaction mixture to quench excess bromine.", "Step 5: Filter the reaction mixture to obtain the crude product.", "Step 6: Purify the crude product by recrystallization from ethanol." ] }

CAS RN

1256789-82-8

Molecular Formula

C7H7Br2N

Molecular Weight

264.9

Purity

95

Origin of Product

United States

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